2-(1-Hexyn-1-yl)adenosine-5'-uronamide
Description
Properties
CAS No. |
142103-07-9 |
|---|---|
Molecular Formula |
C16H20N6O4 |
Molecular Weight |
360.37 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1 |
InChI Key |
XKJDQMIBXVCPBQ-MEQWQQMJSA-N |
SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
Other CAS No. |
142103-07-9 |
Synonyms |
2-(1-hexyn-1-yl)adenosine-5'-uronamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Receptor Selectivity Profiles
HE-NECA belongs to the adenosine-5'-uronamide class, which includes compounds modified at the 2-, N6-, and 5'-positions to tune receptor specificity. Key analogs and their properties are compared below:
Key Structural and Functional Insights
2-Substitution vs. N6-Substitution HE-NECA’s 2-hexynyl group confers A2A selectivity by sterically blocking A1/A3 binding pockets, a strategy distinct from N6-benzyl modifications (e.g., IB-MECA) that enhance A3 affinity . CGS 21680 combines a 2-phenethylamino group with a 5'-uronamide to achieve A2A selectivity (Kd = 15.5 nM in rat striatum), though its larger substituent reduces blood-brain barrier permeability compared to HE-NECA .
5'-Uronamide Modifications The 5'-uronamide group in HE-NECA and NECA is critical for receptor activation via hydrogen bonding. However, NECA’s lack of 2- or N6-substitutions renders it non-selective . N6-(3-iodobenzyl)-5'-N-methyluronamide derivatives (e.g., IB-MECA) shift selectivity to A3 receptors by leveraging hydrophobic interactions in the A3 binding pocket .
Functional Outcomes
- Cardiovascular Effects : HE-NECA and CGS 21680 both lower blood pressure via A2A-mediated vasodilation, but HE-NECA’s smaller 2-substituent may improve tissue penetration .
- Neuroprotection : HE-NECA and CGS 21680 (agonists) paradoxically mirror the neuroprotective efficacy of A2A antagonists like ZM241385, suggesting context-dependent receptor modulation .
- Cancer and Regeneration : IB-MECA and Cl-IB-MECA (A3-selective) inhibit tumor growth and promote liver regeneration, mechanisms absent in A2A-preferring compounds .
Binding Affinity and Selectivity Data
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A2A/A1/A3) | Source |
|---|---|---|---|---|---|
| HE-NECA | 1,200 | 12 | 850 | 100:1:71 | |
| CGS 21680 | 290 | 15.5 | 1,100 | 19:1:71 | |
| NECA | 14 | 20 | 25 | 1:1:1 | |
| IB-MECA | 1,800 | 2,300 | 1.5 | 1,200:1,533:1 |
Critical Observations
- Receptor Mutagenesis: Adenosine-5'-uronamides like HE-NECA show increased potency at A2A mutant receptors (e.g., H250N), underscoring the role of the 5'-uronamide in binding stabilization .
- Species Variability : HE-NECA’s A2A selectivity is consistent across rat and human models, whereas IB-MECA’s A3 affinity varies by species .
Preparation Methods
Guanosine as a Starting Material
The linear synthesis of HENECA begins with guanosine, leveraging its inherent purine scaffold for functionalization. Key steps include iodination at the C2 position and sequential modifications to introduce the 5'-N-ethylcarboxamide group. A study by Foitzik et al. demonstrated an eight-step sequence yielding 2-iodoadenosine-5'-N-ethylcarboxamide (intermediate 13 ) in 30% overall yield. Subsequent Sonogashira coupling with 1-hexyne introduced the alkynyl moiety, followed by deprotection to yield HENECA.
Challenges in Linear Synthesis
While linear approaches provide systematic control over each modification, they suffer from cumulative yield losses. For instance, iodination at C2 using N-iodosuccinimide (NIS) in anhydrous DMF achieved 85% conversion but required rigorous exclusion of moisture. Furthermore, the final deprotection step with aqueous HCl (1 N) at 65°C risked hydrolytic cleavage of the glycosidic bond, necessitating precise reaction monitoring.
Convergent Synthetic Strategies
Intermediate-Driven Modular Assembly
Convergent synthesis reduces step count by pre-functionalizing subunits before final coupling. A notable example involves preparing 2-iodoadenosine-5'-N-ethylcarboxamide (13 ) independently and coupling it with 1-hexyne via palladium-catalyzed cross-coupling. This five-step route achieved a 20% overall yield, albeit with lower efficiency in the Sonogashira step compared to linear methods.
Sonogashira Coupling Optimization
The critical alkynylation step employs bis(triphenylphosphine)palladium(II) chloride (5 mol%) and copper(I) iodide (10 mol%) in dry acetonitrile/DMF (3:1). Triethylamine acts as both base and solvent, with reactions completing within 6–8 hours at room temperature under nitrogen. Substituting 1-hexyne with phenylacetylene derivatives validated the generality of this approach, though steric and electronic factors influenced yields (45–82%).
Table 1: Comparative Yields of Sonogashira Reactions
| Alkyne Substituent | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | MeCN/DMF | 75 | |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | MeCN/DMF | 82 | |
| 4-Methylphenylacetylene | PdCl₂(PPh₃)₂/CuI | MeCN/DMF | 68 |
Protection-Deprotection Strategies
Ribose Hydroxyl Protection
Selective acylation at the 5'-position necessitates protecting 2'- and 3'-hydroxyls. The isopropylidene group, introduced via reaction with 2,2-dimethoxypropane in acetone, provided robust protection during acylation. Deprotection with 1 N HCl in dioxane (65°C, 2 hours) restored hydroxyls without side reactions, as confirmed by <sup>1</sup>H NMR.
5'-N-Ethylcarboxamide Installation
Acylation of the 5'-amine employed ethyl isocyanate in THF under reflux, yielding the protected intermediate in 89% yield. Alternative reagents like trichloromethyl chloroformate facilitated carboxamide formation but required stringent anhydrous conditions to avoid hydrolysis.
Analytical Validation and Purification
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 10–100% MeCN/H<sub>2</sub>O gradient) resolved HENECA from byproducts, with retention times varying by <0.5 minutes across batches. High-resolution mass spectrometry (HRMS) confirmed molecular ion peaks at m/z 434.1812 [M+H]<sup>+</sup> (calculated 434.1815).
Spectroscopic Characterization
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) revealed diagnostic signals: δ 8.35 (s, H8), 7.89 (s, NH), 6.05 (d, H1'), and 2.15 (t, hexynyl CH<sub>2</sub>). <sup>13</sup>C NMR distinguished the carboxamide carbonyl at δ 172.3 ppm and the alkynyl carbons at δ 94.2 and 86.7 ppm.
Scalability and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide that confer selectivity for adenosine receptor subtypes?
- Methodological Answer : The compound's selectivity arises from modifications at the 5'-position (uronamide substitution) and the 2-position (1-hexynyl group). The 5'-uronamide moiety enhances A2A receptor binding by forming hydrogen bonds, while the 2-hexynyl group sterically blocks A1 receptor interactions. Radioligand binding assays in rat brain membranes (A1/A2A) and transfected CHO cells (A3) are used to quantify selectivity. For example, 2-(1-Hexyn-1-yl)adenosine-5'-N-methyluronamide showed 162-fold A2A selectivity over A1 (Ki = 11 nM vs. 1.8 µM) .
Q. How is 2-(1-Hexyn-1-yl)adenosine-5'-uronamide synthesized, and what are critical reaction steps?
- Methodological Answer : Synthesis starts with adenosine derivatives modified via Sonogashira coupling to introduce the 2-hexynyl group. The 5'-uronamide is formed by reacting the 5'-carboxylic acid with alkylamines (e.g., cyclopropylamine). Key steps include protecting group strategies (e.g., using methyl β-D-ribofuranoside) and NMR-based conformational analysis to verify sugar puckering and glycosidic bond stability .
Q. What in vitro assays are used to validate adenosine receptor binding affinity and selectivity?
- Methodological Answer : Competitive radioligand displacement assays using:
- A1/A2A : Rat brain membranes with [³H]CCPA (A1) and [³H]CGS21680 (A2A).
- A3 : Cloned receptors in CHO cells with [¹²⁵I]I-AB-MECA.
Selectivity ratios (Ki values) are calculated, and functional efficacy is confirmed via cAMP inhibition assays in transfected cells .
Advanced Research Questions
Q. How do synergistic modifications at the N6 and 2-positions enhance A3 adenosine receptor affinity?
- Methodological Answer : Adding a 3-iodobenzyl group at N6 and a chloro substituent at the 2-position (e.g., 2-Cl-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide) increases A3 affinity (Ki = 0.33 nM) via additive steric and electronic effects. Molecular modeling shows the N6-aryl group occupies a hydrophobic pocket, while the 2-substituent reduces A1/A2A binding. This is validated using site-directed mutagenesis and comparative binding studies across receptor subtypes .
Q. What in vivo models are used to evaluate the neuroprotective effects of A2A agonists like 2-(1-Hexyn-1-yl)adenosine-5'-uronamide?
- Methodological Answer : Brain slice-based assays for Huntington’s disease (HD) model httN90Q73-transfected medium spiny neurons (MSNs). Neuroprotection is quantified via neuronal survival rates after treatment with agonists/antagonitors. For example, 2-HE-NECA (an analogue) showed significant rescue of MSNs at 0.1–1 µM, assessed via immunohistochemistry and caspase-3 activity assays .
Q. How do 5'-uronamide substituents influence functional efficacy (agonism vs. antagonism) at A3 receptors?
- Methodological Answer : Bulky 5'-uronamide groups (e.g., benzyl) reduce efficacy by preventing H-bond donation, converting agonists to partial agonists/antagonists. Functional assays (e.g., cAMP inhibition in CHO cells) and molecular dynamics simulations reveal that small substituents (e.g., methyl) maintain high efficacy (IC50 = 67 nM), while larger groups disrupt receptor activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
